2,3-dihydroxypropyl (E)-tetradec-9-enoate
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Overview
Description
2,3-Dihydroxypropyl (E)-tetradec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,3-dihydroxypropyl group attached to a tetradec-9-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl (E)-tetradec-9-enoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with tetradec-9-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl (E)-tetradec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major products are aldehydes or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted esters or ethers.
Scientific Research Applications
2,3-Dihydroxypropyl (E)-tetradec-9-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl (E)-tetradec-9-enoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active components, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl (E)-9-octadecenoate
- 2,3-Dihydroxypropyl (E)-9-decenoate
- 2,3-Dihydroxypropyl (E)-9-dodecenoate
Uniqueness
2,3-Dihydroxypropyl (E)-tetradec-9-enoate is unique due to its specific chain length and degree of unsaturation, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H32O4 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (E)-tetradec-9-enoate |
InChI |
InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h5-6,16,18-19H,2-4,7-15H2,1H3/b6-5+ |
InChI Key |
ARCRKLOZHGPFFJ-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
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